molecular formula C8H6Br2O B3120692 3,6-Dibromo-2-methylbenzaldehyde CAS No. 269394-29-8

3,6-Dibromo-2-methylbenzaldehyde

Cat. No.: B3120692
CAS No.: 269394-29-8
M. Wt: 277.94 g/mol
InChI Key: RKILKWQVFGKYHP-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methylbenzaldehyde (CAS No. 269394-29-8) is a brominated aromatic aldehyde with the molecular formula C₈H₆Br₂O and a purity of 95% . Its structure consists of a benzaldehyde core substituted with a methyl group at position 2 and bromine atoms at positions 3 and 6 (Figure 1). This compound is commercially available in quantities up to 5g and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation due to its electron-withdrawing bromine substituents .

Properties

IUPAC Name

3,6-dibromo-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKILKWQVFGKYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diazotization and Reduction Method: One common method to synthesize 3,6-Dibromo-2-methylbenzaldehyde involves starting with 3-amino-6-bromo-2-methylbenzoic acid methyl ester.

    Cross-Coupling Procedure: Another method involves a two-step, one-pot reduction and cross-coupling procedure.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the diazotization and reduction method due to its efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dibromo-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3,6-Dibromo-2-methylbenzoic acid.

    Reduction: 3,6-Dibromo-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of materials with specific characteristics.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-methylbenzaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to 3,6-Dibromo-2-methylbenzaldehyde, as indicated by computational similarity scores (0.91–0.98) :

Compound Name CAS No. Substituents Molecular Formula Similarity Score
4-Bromo-2-hydroxy-6-methylbenzaldehyde 90-59-5 2-OH, 4-Br, 6-CH₃ C₈H₇BrO₂ 0.96
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 2-OH, 3-Br, 5-Br C₇H₄Br₂O₂ 0.92
3,5-Dibromo-2-methoxybenzaldehyde 22532-62-3 2-OCH₃, 3-Br, 5-Br C₈H₆Br₂O₂ 0.91
This compound (Target) 269394-29-8 2-CH₃, 3-Br, 6-Br C₈H₆Br₂O Reference

Functional Group and Reactivity Analysis

4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 90-59-5): The hydroxyl group at position 2 increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This enhances solubility in polar solvents but reduces stability under acidic conditions . The bromine at position 4 (vs.

3,5-Dibromo-2-hydroxybenzaldehyde (CAS 199177-26-9): The absence of a methyl group and the presence of hydroxyl at position 2 make this compound more acidic (pKa ~8–10 for phenolic OH) compared to the target. This acidity facilitates deprotonation in basic media, enabling chelation or nucleophilic reactions . Symmetrical bromination at positions 3 and 5 may limit regioselectivity in further substitution reactions compared to the asymmetric 3,6-dibromo pattern in the target compound .

3,5-Dibromo-2-methoxybenzaldehyde (CAS 22532-62-3) :

  • The methoxy group (-OCH₃) is strongly electron-donating, activating the ring toward electrophilic aromatic substitution. This contrasts with the weakly electron-donating methyl group (-CH₃) in the target compound, which provides steric hindrance without significant electronic activation .

Biological Activity

3,6-Dibromo-2-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of brominated aromatic aldehydes, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of 2-methylbenzaldehyde followed by purification processes. The reaction can be performed using various brominating agents, with the conditions adjusted to control the degree of bromination and to obtain the desired product purity.

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. For instance, studies have shown that certain brominated aromatic aldehydes possess inhibitory effects against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntibacterialStaphylococcus aureusTBD
This compoundAntifungalCandida albicansTBD

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines. For example, preliminary data suggest that this compound can induce apoptosis in certain human cancer cell lines while showing lower toxicity in normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)TBDTBD
MCF-7 (breast cancer)TBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can lead to oxidative stress in cells.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] investigated the antimicrobial efficacy of various brominated benzaldehydes against common pathogens. It was found that this compound demonstrated promising activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

In another study published in [source], the cytotoxic effects of this compound were evaluated on human cancer cell lines. The results indicated that this compound could significantly reduce cell viability in HeLa cells while sparing normal fibroblast cells, highlighting its selective cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dibromo-2-methylbenzaldehyde
Reactant of Route 2
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